2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-

Overview

Description

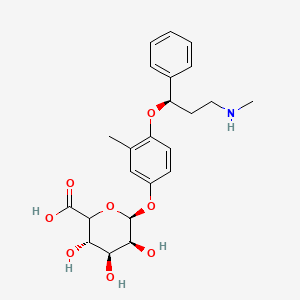

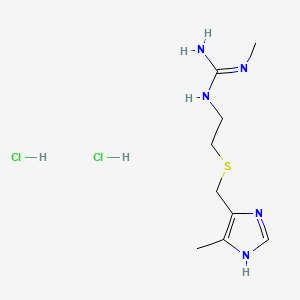

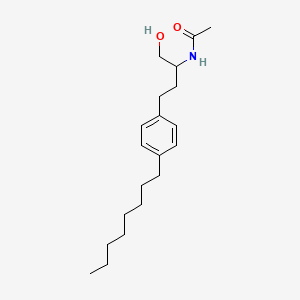

“2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-” is a chemical compound with the formula C12H14ClNO3 . It is used as a building block for the drug carteolol .

Synthesis Analysis

The synthesis of this compound involves a transesterification step of the racemic chlorohydrin methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate, catalyzed by lipase B from Candida antarctica . The reaction times for the kinetic resolution steps catalyzed by the lipase varied from 23 to 48 hours, and were run at 30–38 °C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a transesterification step of the racemic chlorohydrin . The yield of the chlorohydrins increased by the use of a catalytic amount of base .Scientific Research Applications

Synthesis and Biological Activities

- Quinolinone derivatives, including 2(1H)-Quinolinone, have been synthesized and examined for their potential inotropic activity, which is the ability to increase the force of muscle contractions, particularly in the heart. For instance, some derivatives demonstrated potent inotropic activity with minor increases in heart rate (Tominaga et al., 1987).

- Another study synthesized similar compounds, evaluating them for inotropic activity on the canine heart, where they showed high selectivity for positive inotropic effects over chronotropic and vasodilatory effects (Fujioka et al., 1992).

Fluorescent Properties and In Vitro Cytotoxicity

- A series of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone were synthesized and studied for their fluorescent properties, with some compounds showing strong fluorescence intensity. Their in vitro cytotoxicity against certain human cell lines was also tested, revealing no activity up to a concentration of 50 µM (Trávníček et al., 2014).

Antioxidant Properties

- Quinolinone derivatives have been evaluated for their efficiency as antioxidants in lubricating greases. The study involved synthesizing various quinolinone derivatives and assessing their impact on the total acid number and oxygen pressure drop in lubricating greases (Hussein et al., 2016).

Monoamine Oxidase Inhibition

- Certain 3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and found to be highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with Parkinson's disease. This suggests potential therapeutic applications for Parkinson's disease treatment (Meiring et al., 2013).

Pharmacological Properties

- A comprehensive review highlighted the pharmacological properties of compounds containing the 3,4-dihydro-2(1H)-quinolinone scaffold. These compounds have been found to interact with various receptors in the body and exhibit a range of pharmacological activities, including enzyme inhibition and receptor antagonism (Meiring et al., 2017).

Anticonvulsant Activities

- Some 6-alkyloxyl-3,4-dihydro-2(1H)-quinoliones synthesized from 3,4-dihydro-2(lH)-quinolione were tested for their anticonvulsant activities. The results indicated potential use in controlling seizures, with some compounds showing effectiveness in anti-seizure tests while maintaining low neurotoxicity (Quan et al., 2005).

Future Directions

Future directions for the synthesis of this compound could involve the development of more sustainable methods for producing enantiopure drugs . This could include replacing toluene or dichloromethane with acetonitrile, replacing the flammable acetyl chloride with lithium chloride, reducing the amount of epichlorohydrin and bases, and identifying dimeric byproducts in order to obtain higher yields .

Mechanism of Action

Target of Action

Carteolol HCl EP Impurity D, also known as YJ3B2VF7CQ or 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-, is a non-selective beta-adrenergic blocking agent . The primary targets of this compound are the beta1 and beta2 adrenergic receptors. These receptors play a crucial role in regulating heart rate, heart contractility, and bronchial smooth muscle tone .

Mode of Action

Carteolol HCl EP Impurity D acts as an antagonist at both beta1 and beta2 adrenergic receptors . By blocking these receptors, it inhibits the action of catecholamines (epinephrine and norepinephrine), which are hormones that stimulate these receptors. This results in decreased heart rate, decreased force of heart contractions, and reduced bronchial smooth muscle tone .

Biochemical Pathways

The action of Carteolol HCl EP Impurity D primarily affects the adrenergic signaling pathway. By blocking the beta-adrenergic receptors, it inhibits the activation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). This leads to a decrease in cAMP levels, resulting in reduced activation of protein kinase A (PKA). PKA plays a key role in regulating heart rate and contractility, as well as bronchial smooth muscle tone .

Pharmacokinetics

As a beta-blocker, it is expected to be absorbed in the gastrointestinal tract after oral administration, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as diet, other medications, and individual genetic variations can influence the action, efficacy, and stability of Carteolol HCl EP Impurity D. For instance, other medications that affect liver enzymes could potentially alter the metabolism and elimination of this compound, thereby affecting its efficacy and potential side effects .

Properties

IUPAC Name |

5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c13-6-8(15)7-17-11-3-1-2-10-9(11)4-5-12(16)14-10/h1-3,8,15H,4-7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCWTLNAPPAPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC=C2)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51781-13-6 | |

| Record name | 5-(3-Chloro-2-hydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-CHLORO-2-HYDROXYPROPOXY)-3,4-DIHYDRO-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ3B2VF7CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.